3,3-dimethyl-1-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one
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Overview
Description
3,3-dimethyl-1-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one is a complex organic compound that features a unique structure combining a triazole ring, a pyridine ring, and a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-1-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one typically involves multiple steps. One common method starts with the reaction of 3-methylpyridine with ethyl pivalate, followed by the addition of hydroxylamine hydrochloride and substituted benzoic acid. This process involves addition, oximization, and esterification reactions . The reaction conditions are generally moderate, ensuring high yields.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the highest purity and yield.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-1-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.
Scientific Research Applications
3,3-dimethyl-1-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-1-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application but often include key biochemical pathways related to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3,3-dimethyl-1-(pyridin-3-yl)butan-2-one: A similar compound with a simpler structure.
4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole: Shares the triazole and pyridine rings but lacks the butanone moiety.
Uniqueness
What sets 3,3-dimethyl-1-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
Molecular Formula |
C14H18N4OS |
---|---|
Molecular Weight |
290.39 g/mol |
IUPAC Name |
3,3-dimethyl-1-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]butan-2-one |
InChI |
InChI=1S/C14H18N4OS/c1-14(2,3)11(19)9-20-13-17-16-12(18(13)4)10-6-5-7-15-8-10/h5-8H,9H2,1-4H3 |
InChI Key |
OYLRUSJTJCLCSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CSC1=NN=C(N1C)C2=CN=CC=C2 |
Origin of Product |
United States |
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